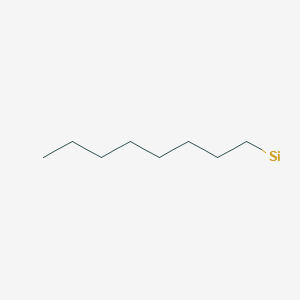
Octylsilan
Übersicht
Beschreibung
Octylsilane, also known as Octylsilane, is a useful research compound. Its molecular formula is C8H17Si and its molecular weight is 141.31 g/mol. The purity is usually 95%.
The exact mass of the compound Octylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Octylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octylsilane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oberflächenmodifizierung und Adhäsionsförderung
Octylsilan wird häufig als Silan-Kopplungsmittel verwendet, um die Haftung zwischen anorganischen und organischen Materialien zu verbessern. Es führt funktionelle Gruppen auf Oberflächen ein und verbessert so die Haftfestigkeit an der Grenzfläche. Diese Anwendung ist entscheidend bei der Synthese von Nanopartikeln, der Immobilisierung von Liganden und der Verbesserung von organischen Polymeren .
Wasseraufbereitung
Im Bereich der Wasseraufbereitung können mit this compound modifizierte Materialien zur Entfernung von Verunreinigungen eingesetzt werden. Die hydrophobe Natur der langen Alkylketten in this compound trägt dazu bei, Oberflächen zu schaffen, die Wasser abweisen, wodurch die Trennung von Öl und anderen unpolaren Stoffen aus Wasser unterstützt wird .
Polymer-Verbundwerkstoffe
This compound wird in Polymerverbundwerkstoffen verwendet, um die mechanischen, physikalischen, Quellungs- und dynamisch-viskoelastischen Eigenschaften zu verbessern. Es wirkt als Brücke zwischen der Polymermatrix und den Füllstoffen, was zu Verbundwerkstoffen mit verbesserten Leistungseigenschaften führt .
Entwicklung von Beschichtungen
Die Verbindung ist entscheidend für die Entwicklung von Beschichtungen mit spezifischen Eigenschaften wie Antireflex- und hydrophoben Eigenschaften. Diese Beschichtungen werden auf verschiedene Substrate wie Glas, Metalle und Kunststoffe aufgetragen, um die gewünschten Oberflächeneigenschaften zu verleihen .
Modifizierung von Asphaltbinder
Im Bauwesen wird this compound verwendet, um die Oberfläche von Zuschlagstoffen und Asphaltbinder zu modifizieren. Diese Modifizierung verbessert die Eigenschaften des Asphalts und trägt zu dauerhafteren und widerstandsfähigeren Fahrbahnbelägen bei .
Synthese von Nanopartikeln
This compound dient als Vorläufer bei der Synthese von Nanopartikeln. Seine Fähigkeit, eine kovalente Bindung mit anorganischen Oberflächen einzugehen, während es mit organischen Materialien interagiert, macht es zu einem idealen Kandidaten für die Herstellung von Nanopartikeln mit spezifischen Funktionalitäten .
Anwendungen in der Textilindustrie
Die Textilindustrie profitiert von der Verwendung von this compound bei der Herstellung von Stoffen mit verbesserten Eigenschaften. Es kann zur Behandlung von Fasern verwendet werden, wodurch sie widerstandsfähiger gegen Wasser, Flecken und andere Umweltfaktoren werden .
Elektronik- und Sensorentwicklung
In der Elektronik können mit this compound modifizierte Oberflächen zur Entwicklung von Sensoren und anderen Geräten verwendet werden. Die Fähigkeit der Verbindung, stabile kovalente Bindungen mit anorganischen Materialien einzugehen, ist vorteilhaft bei der Herstellung von Grenzflächen mit organischen elektronischen Komponenten .
Safety and Hazards
When handling Octylsilane, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Eigenschaften
InChI |
InChI=1S/C8H17Si/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBKQPVRPCGRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883600 | |
| Record name | Silane, octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871-92-1 | |
| Record name | Octylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


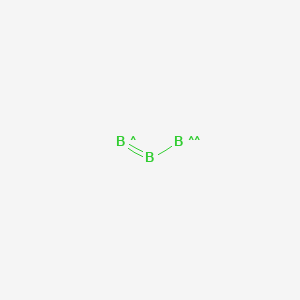

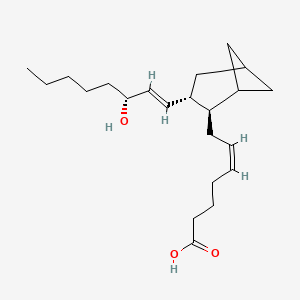
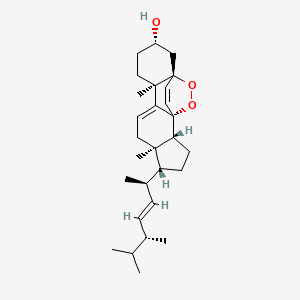




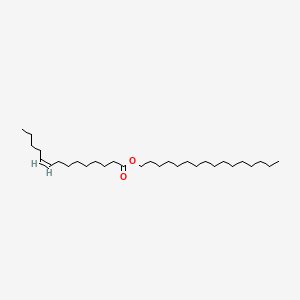
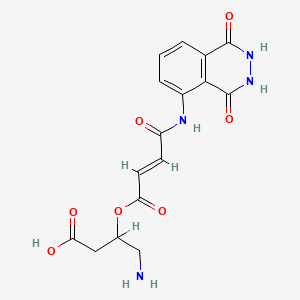
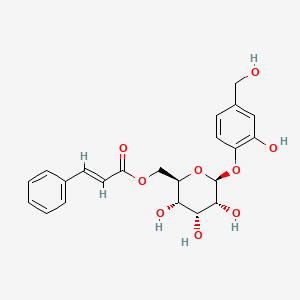

![4-amino-5-[(E)-2-bromovinyl]-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B1236030.png)

